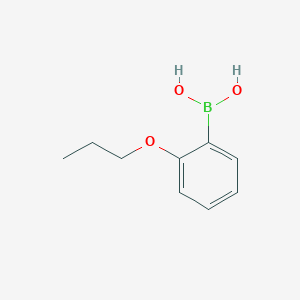

2-Propoxyphenylboronic acid

Description

2-Propoxyphenylboronic acid (CAS 134896-34-7) is an organoboron compound with the molecular formula C₉H₁₃BO₃ and a molecular weight of 180.01 g/mol . It belongs to the arylboronic acid family, characterized by a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the ortho position and a propoxy (-OCH₂CH₂CH₃) group. This compound is widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation in organic synthesis . Its commercial availability (e.g., from Jiujiu City Block Chemical, 97% purity) underscores its utility in pharmaceutical and materials research .

Properties

IUPAC Name |

(2-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h3-6,11-12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPMWYOVDLDQDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400966 | |

| Record name | 2-Propoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134896-34-7 | |

| Record name | 2-Propoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propoxyphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 2-propoxyphenyl halides using diboronic acid or bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Propoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols using reagents like hydrogen peroxide.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol and boric acid.

Common Reagents and Conditions:

Palladium catalysts: (e.g., palladium acetate) for Suzuki-Miyaura coupling.

Hydrogen peroxide: for oxidation reactions.

Acids or bases: for hydrolysis reactions.

Major Products:

Biaryl compounds: from Suzuki-Miyaura coupling.

Phenols: from oxidation and hydrolysis reactions.

Scientific Research Applications

2-Propoxyphenylboronic acid has a wide range of applications in scientific research:

Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

Medicine: Boronic acids, including this compound, are explored for their potential in drug development, particularly in the design of enzyme inhibitors.

Mechanism of Action

The mechanism by which 2-propoxyphenylboronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the Suzuki-Miyaura coupling reaction, where the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The compound’s ability to interact with biological molecules also makes it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituent type, position, and electronic properties:

Structural Insights :

- Electron-Donating vs. Electron-Withdrawing Groups : The propoxy group in 2-propoxy derivatives is electron-donating, enhancing boronic acid stability but reducing electrophilicity compared to electron-withdrawing groups (e.g., -F or -COOCH₃) .

- Steric Effects : Bulkier substituents (e.g., isopropoxy in 2-isopropoxyphenylboronic acid) hinder reactivity in cross-coupling reactions compared to linear alkoxy groups .

Physicochemical Properties

- Solubility : this compound is moderately soluble in polar aprotic solvents (e.g., DMF, THF), whereas hydroxylated analogs like 2-hydroxyphenylboronic acid exhibit higher aqueous solubility due to hydrogen bonding .

- Stability: Fluorinated derivatives (e.g., 5-fluoro-2-propoxyphenylboronic acid) show enhanced resistance to protodeboronation under acidic conditions compared to non-fluorinated analogs .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : this compound couples efficiently with aryl halides under palladium catalysis, but its reactivity is lower than electron-deficient analogs like 2-(methoxycarbonyl)phenylboronic acid .

- Ortho Effect : The ortho-substituted boronic acid group in 2-propoxy derivatives can sterically hinder coupling reactions, requiring optimized conditions (e.g., higher temperatures or microwave assistance) .

Biological Activity

2-Propoxyphenylboronic acid is a member of the phenylboronic acid family, which has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and antimicrobial resistance. This article explores the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Anticancer Properties

Research has demonstrated that phenylboronic acids, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated a series of phenylboronic acid derivatives for their antiproliferative activity using the sulforhodamine B (SRB) assay and the MTT assay. The results indicated that certain derivatives induced cell cycle arrest and apoptosis in cancer cells, particularly in ovarian cancer lines such as A2780 .

Table 1: Antiproliferative Activity of Phenylboronic Acid Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A2780 | TBD | Cell cycle arrest, apoptosis |

| 2-Fluoro-6-formylphenylboronic acid | MV-4-11 | 18 | G2/M phase arrest |

| 3-Morpholino-5-fluorobenzoxaborole | A2780 | TBD | Caspase-3 activation |

The mechanism by which this compound exerts its anticancer effects involves modulation of cell cycle progression and induction of apoptosis. The studies suggest that these compounds can lead to significant accumulation of p21, a cyclin-dependent kinase inhibitor, which is associated with G2/M phase arrest. Furthermore, the activation of caspase-3 indicates that these compounds promote apoptotic pathways in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, phenylboronic acids have been investigated for their antimicrobial activities. A study highlighted the efficacy of certain phenylboronic acid derivatives against class A β-lactamases such as KPC-2 and GES-5. These derivatives were shown to restore the activity of β-lactam antibiotics like meropenem against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa through synergistic mechanisms .

Table 2: Synergistic Effects Against β-Lactamases

| Compound | Target Bacteria | FICI Value | Effect on Antibiotic Activity |

|---|---|---|---|

| This compound | Klebsiella pneumoniae | <0.5 | Restored meropenem susceptibility |

| 3-(Trifluoromethyl)phenylboronic acid | Pseudomonas aeruginosa | ~0.5 | Enhanced ceftazidime efficacy |

Case Study: Ovarian Cancer Treatment

In a controlled study involving ovarian cancer cell lines, treatment with this compound led to a marked decrease in cell viability compared to untreated controls. This was accompanied by increased levels of apoptotic markers, suggesting its potential as a therapeutic agent in ovarian cancer management .

Case Study: Combating Antibiotic Resistance

A clinical evaluation demonstrated that derivatives of phenylboronic acids could effectively inhibit β-lactamases in resistant bacterial strains. This finding is crucial in developing new strategies to combat antibiotic resistance, particularly in treating infections caused by Klebsiella pneumoniae and Pseudomonas aeruginosa .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.